4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane

Catalog No.
S12295751
CAS No.
2223005-33-0
M.F
C16H23BO3
M. Wt
274.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phe...

CAS Number

2223005-33-0

Product Name

4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(oxolan-3-yl)phenyl]-1,3,2-dioxaborolane

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-12(10-14)13-8-9-18-11-13/h5-7,10,13H,8-9,11H2,1-4H3

InChI Key

UJTGSIPZFZUJIQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCOC3

4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound characterized by its unique structure and properties. With a molecular formula of C16H23BO3 and a CAS number of 331958-90-8, this compound features a dioxaborolane ring, which is significant in synthetic organic chemistry. The compound appears as a colorless to light yellow liquid and is soluble in common organic solvents such as tetrahydrofuran and methanol .

Typical of boron compounds, including:

  • Nucleophilic Substitution: The boron atom can undergo nucleophilic attack, allowing for the introduction of various functional groups.
  • Cross-Coupling Reactions: It can act as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Hydrolysis: In the presence of water or moisture, it can hydrolyze to form boronic acids.

These reactions highlight its utility in organic synthesis and medicinal chemistry.

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane typically involves:

  • Formation of the Dioxaborolane Ring: This can be achieved through the reaction of boronic acids with diols or other suitable precursors.
  • Functionalization: The introduction of the tetrahydrofuran moiety can be accomplished via nucleophilic substitution or coupling reactions with appropriate electrophiles.

This multi-step synthesis allows for the incorporation of various functional groups that enhance its reactivity and applicability.

The primary applications of 4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane include:

  • Organic Synthesis: It serves as a versatile reagent for constructing complex organic molecules.
  • Material Science: Its properties make it useful in developing new materials with specific functionalities.
  • Pharmaceutical Development: Potential applications in drug design due to its ability to form stable complexes with various biomolecules.

Interaction studies involving 4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for optimizing its use in synthetic applications and assessing its biological potential. Studies may include:

  • Reactivity with Amines: Investigating how the compound interacts with amines could provide insights into its potential as a drug delivery agent.
  • Complexation Studies: Analyzing how it forms complexes with metal ions or other ligands could reveal applications in catalysis.

Several compounds share structural similarities with 4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4,4,5,5-Tetramethyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolaneC13H16BF3OContains trifluoromethyl group; used in similar synthetic applications .
4-Methylphenylboronic Acid Pinacol EsterC12H17BO3A simpler boronic acid derivative; widely used in cross-coupling reactions .
4-Bromo-1-naphthaleneboronic AcidC11H10BBrO2Known for its reactivity in Suzuki coupling; highlights different functionalization .

Uniqueness

The uniqueness of 4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane lies in its specific structure that combines a dioxaborolane ring with a tetrahydrofuran moiety. This combination may impart distinct solubility and reactivity characteristics not found in simpler boron compounds. Its potential applications in both organic synthesis and pharmaceutical development further underscore its significance within this class of compounds.

Hydrogen Bond Acceptor Count

3

Exact Mass

274.1740248 g/mol

Monoisotopic Mass

274.1740248 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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